1-(Bromomethyl)-4-iodo-2-methoxybenzene
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Overview
Description
1-(Bromomethyl)-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, featuring bromomethyl, iodo, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-iodo-2-methoxybenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) in the presence of a strong acid like sulfuric acid (H2SO4) to facilitate the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Azides or thiocyanates.
Oxidation: Aldehydes or carboxylic acids.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-(Bromomethyl)-4-iodo-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-iodo-2-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group is highly reactive towards nucleophiles due to the electron-withdrawing effect of the bromine atom. The iodo group, being a good leaving group, facilitates coupling reactions. The methoxy group can undergo oxidation, providing versatility in synthetic applications .
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-chloro-2-methoxybenzene
- 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
- 1-(Bromomethyl)-4-nitro-2-methoxybenzene
Uniqueness: 1-(Bromomethyl)-4-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these substituents allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-(bromomethyl)-4-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCUXLUUWBYZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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